4'-Methoxypropiophenone-methyl-d3
Overview
Description
4’-Methoxypropiophenone-methyl-d3 is a biochemical used for proteomics research . It has a molecular formula of C10H9D3O2 and a molecular weight of 167.22 .
Molecular Structure Analysis
The molecular structure of 4’-Methoxypropiophenone-methyl-d3 consists of a propiophenone core with a methoxy group at the 4’ position and three deuterium atoms replacing the hydrogen atoms in the methyl group . The exact 3D structure is not provided in the available resources.Physical and Chemical Properties Analysis
4’-Methoxypropiophenone-methyl-d3 has a refractive index of 1.5465, a boiling point of 273-275 °C, a melting point of 27-29 °C, and a density of 0.937 g/mL at 25 °C .Mechanism of Action
Safety and Hazards
4’-Methoxypropiophenone-methyl-d3 is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed or inhaled . It is recommended to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, eye protection, and face protection .
Properties
IUPAC Name |
3,3,3-trideuterio-1-(4-methoxyphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVAWPKTWVFKHG-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50492153 | |
Record name | 1-(4-Methoxyphenyl)(3,3,3-~2~H_3_)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50492153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89717-81-7 | |
Record name | 1-(4-Methoxyphenyl)(3,3,3-~2~H_3_)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50492153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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